molecular formula C12H19ClFN5 B15110923 N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride

N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride

Cat. No.: B15110923
M. Wt: 287.76 g/mol
InChI Key: FYOBSUCWGHQVBJ-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride is a synthetic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group, a fluoroethyl group, and a methyl group attached to the pyrazole ring, along with a hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride typically involves multi-step reactions starting from commercially available precursors. One common method involves the alkylation of 1-ethylpyrazole with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. This is followed by the introduction of a methyl group at the 5-position of the pyrazole ring using methyl iodide and a strong base like sodium hydride. The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group, using nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methylpyrazole
  • 1-(2-fluoroethyl)-3-methylpyrazole
  • 1-ethyl-5-methylpyrazole

Uniqueness

N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both ethyl and fluoroethyl groups, along with the methyl group, enhances its reactivity and potential as a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-3-17-6-4-11(16-17)8-14-12-9-15-18(7-5-13)10(12)2;/h4,6,9,14H,3,5,7-8H2,1-2H3;1H

InChI Key

FYOBSUCWGHQVBJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=C(N(N=C2)CCF)C.Cl

Origin of Product

United States

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